molecular formula C10H12ClNO B2670052 N-(4-Chlorobenzyl)oxetan-3-amine CAS No. 1340248-48-7

N-(4-Chlorobenzyl)oxetan-3-amine

Cat. No.: B2670052
CAS No.: 1340248-48-7
M. Wt: 197.66
InChI Key: KIVUAOMZENFUPW-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)oxetan-3-amine is a chemical compound with the molecular formula C₁₀H₁₂ClNO . It has a molecular weight of 197.06 . The compound is characterized by the presence of an oxetane ring, a secondary aliphatic amine, and an aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 26 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, and 6 aromatic bonds . It also features 1 four-membered ring (oxetane), 1 six-membered ring (benzene), 1 secondary aliphatic amine, and 1 aliphatic ether .

Scientific Research Applications

Transition-Metal-Catalyzed C-N Bond Formation

Transition-metal-catalyzed C-N bond forming reactions utilizing organic azides as the nitrogen source represent a mild and versatile approach for direct C-H amination. This method is considered more atom-economical compared to traditional C-N cross-coupling reactions, reducing the need for stoichiometric external oxidants and minimizing byproducts (Shin, Kim, & Chang, 2015).

Oxidative C-H Amination Reactions

Oxidative C-H amination techniques, categorized under "Oxidative-Ullmann-Goldberg" and "Oxidative-Buchwald-Hartwig" type reactions, focus on cross-dehydrogenative-couplings. These reactions facilitate dual C-H and N-H activation, leading to the efficient formation of C-N bonds while formally extruding "H2" as a by-product (Louillat & Patureau, 2014).

Electrophilic Aminating Agents for C-N Bond Formation

A new synthetic approach using electrophilic aminating agents for the direct preparation of diaryl-, arylalkyl-, and dialkylamines has been developed. This method, free from transition metals, allows for single or double addition of C-nucleophiles to nitrogen atoms, presenting an environmentally friendly alternative to conventional methods (Kattamuri et al., 2017).

Photoredox Catalysis for Arene C-H Amination

Photoredox catalysis has been employed for site-selective amination of aromatics with heteroaromatic azoles, demonstrating a broad range of substrate applicability. This innovative approach enables the atom-economical use of ammonia to form anilines, bypassing the need for prefunctionalization of the aromatic component (Romero et al., 2015).

Direct Alkylation of Amines with Alcohols

Iron-catalyzed, direct alkylation of amines with alcohols has emerged as an atom-economic method for C-N bond formation. This technique allows the conversion of carbon-oxygen bonds into carbon-nitrogen bonds, facilitating the production of bulk and fine chemicals, as well as pharmaceutical intermediates (Yan, Feringa, & Barta, 2014).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUAOMZENFUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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